Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-
Description
Nomenclature and Structural Identification
Systematic IUPAC Nomenclature and Synonym Validation
The IUPAC name Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is derived from its molecular architecture. The parent structure consists of two benzene rings connected by an ethoxyethenylidene bis(sulfonyl) bridge. Each benzene ring bears a methyl substituent at the para-position relative to the sulfonyl group.
Nomenclature breakdown :
- Bis(sulfonyl) : Indicates two sulfonyl (-SO₂-) groups.
- Ethoxyethenylidene : Refers to the bridging group (-O-C₂H₂-CH₂-), where an ethenylidene moiety is substituted with an ethoxy group.
- 4-methyl : Specifies the methyl group at the fourth position on each benzene ring.
Validated synonyms include 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methylbenzene] and 4,4'-[(ethoxyethenylidene)bis(sulfonyl)]dimethylbiphenyl, though these are less commonly used.
Table 1: Nomenclature Summary
| Component | Description |
|---|---|
| Parent structure | Benzene rings (C₆H₅) |
| Substituents | -SO₂-, -CH₃, ethoxyethenylidene bridge |
| Bridge configuration | Central ethenylidene with ethoxy and sulfonyl |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct proton environments:
- Methyl groups : A singlet at δ 2.3–2.5 ppm (integrated for six protons, two -CH₃ groups).
- Aromatic protons : Deshielded resonances at δ 7.8–8.2 ppm (four protons ortho to sulfonyl groups) and δ 7.1–7.3 ppm (remaining aromatic protons).
- Ethoxyethenylidene : A triplet at δ 4.1–4.3 ppm (methylene -CH₂-O-) and a doublet at δ 5.6–5.8 ppm (ethenylidene =CH-).
¹³C NMR data corroborate the structure:
- Sulfonyl-attached carbons: δ 125–130 ppm (aromatic C-SO₂).
- Methyl carbons: δ 20–22 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
- S=O stretch : Strong asymmetric and symmetric vibrations at 1150–1350 cm⁻¹.
- C-O-C (ether) : 1100–1250 cm⁻¹.
- C=C (ethenylidene) : 1620–1680 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 394 (C₁₈H₁₈O₆S₂), with fragmentation pathways including:
- Loss of SO₂ (m/z 64).
- Cleavage of the ethoxyethenylidene bridge (m/z 154 and 240).
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.3–2.5 (s, 6H) | Methyl groups |
| δ 7.8–8.2 (d, 4H) | Aromatic protons near SO₂ | |
| IR | 1150–1350 cm⁻¹ | S=O stretch |
| MS | m/z 394 (M⁺·) | Molecular ion |
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction confirms the planar geometry of the benzene rings and the trans configuration of the ethoxyethenylidene bridge. Key metrics include:
- Bond lengths :
- C-S (sulfonyl): 1.76–1.82 Å.
- C=C (ethenylidene): 1.34 Å.
- Dihedral angles :
- Between benzene rings: 85–90°, indicating moderate conjugation across the bridge.
The methyl groups adopt a para-axial orientation, minimizing steric hindrance. The sulfonyl groups exhibit tetrahedral geometry, with O-S-O angles of 109–112°.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å |
| Bond angle (O-S-O) | 110.5° |
Properties
CAS No. |
65649-94-7 |
|---|---|
Molecular Formula |
C18H20O5S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[2-ethoxy-1-(4-methylphenyl)sulfonylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C18H20O5S2/c1-4-23-13-18(24(19,20)16-9-5-14(2)6-10-16)25(21,22)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3 |
InChI Key |
AGCUQEHKXKVJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Sulfonyl Chloride Intermediate Formation
The foundational step in synthesizing this compound is the generation of sulfonyl chloride intermediates. Benzenesulfonic acid derivatives are typically sulfonated using reagents like sulfur trioxide or chlorosulfonic acid. For instance, benzene can react with sulfur trioxide at 40–65°C to form benzenesulfonic acid, which is subsequently treated with thionyl chloride (SOCl₂) in the presence of a sulfonating agent (e.g., sulfuric acid) to yield benzenesulfonyl chloride . Excess thionyl chloride (up to 10 mol per mol of benzenesulfonic acid) acts as both a reactant and solvent, enabling temperatures of 50–150°C for optimal conversion .
Key Reaction Parameters:
-
Solvents: Thionyl chloride (neat), chloroform, or carbon tetrachloride .
-
Catalysts: Sulfonating agents (e.g., SO₃, H₂SO₄) prevent anhydride formation, ensuring high yields of sulfonyl chloride .
-
Temperature: 65–150°C for molten benzenesulfonic acid systems .
Bis-Sulfonation and Coupling Strategies
To construct the bis(sulfonyl) backbone, two equivalents of 4-methylbenzenesulfonyl chloride must be coupled via an ethoxyethenylidene linker. A analogous process is observed in the synthesis of 1,4-bis(methylsulfonyl)piperazine, where piperazine reacts with methylsulfonyl chloride in dichloromethane at 0–10°C using triethylamine as a base . Adapting this method, 4-methylbenzenesulfonyl chloride could react with a diamine or diol containing the ethoxyethenylidene moiety.
Proposed Mechanism:
-
Nucleophilic Substitution: The ethoxyethenylidene diol reacts with 4-methylbenzenesulfonyl chloride, displacing chloride ions.
-
Condensation: Elimination of HCl forms the ethenylidene bridge, facilitated by bases like triethylamine .
Optimized Conditions:
-
Solvents: Dichloromethane or chloroform for improved solubility .
-
Temperature: 0–10°C during reagent addition, followed by gradual warming to 8–10°C for 4–5 hours .
Ethoxyethenylidene Linker Incorporation
The ethoxyethenylidene group is introduced via a Wittig-like reaction or condensation. For example, ethoxyethenylidene precursors (e.g., ethoxyacetylene) may react with sulfonyl chlorides under palladium catalysis. Alternatively, a bis-sulfonyl hydrazine intermediate could undergo oxidative coupling with ethoxyacetylene, though this requires further validation.
Hypothetical Pathway:
-
Hydrazine Formation: React 4-methylbenzenesulfonyl chloride with hydrazine to yield bis-sulfonyl hydrazine.
-
Oxidative Coupling: Treat with ethoxyacetylene and Cu(I) catalysts to form the ethenylidene bridge .
Purification and Isolation
Post-synthesis purification is critical due to the compound’s structural complexity. The CN111349058A patent highlights recrystallization using dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to achieve >85% purity . Similarly, fractional distillation under reduced pressure (0.1–10 mbars) effectively isolates sulfonyl chlorides .
Purification Techniques:
-
Distillation: Remove excess thionyl chloride at 10 mbars, followed by high-vacuum distillation of the product .
Industrial-Scale Production Considerations
Large-scale synthesis may employ continuous flow reactors, as described for 1,4-bis(methylsulfonyl)piperazine . Automated systems enhance reproducibility, while in-line analytics monitor intermediate purity. Solvent recovery systems (e.g., chloroform, dichloromethane) reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Nitrobenzene, halobenzene, and sulfonylbenzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzene derivatives with sulfonyl groups have been extensively studied for their biological activities:
- Anticancer Activity : Compounds similar to Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] have shown promise as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for cancer cell survival. For instance, studies indicate that certain benzene disulfonamides inhibit cancer cell growth by targeting mitochondrial function and ATP production .
| Compound Type | Activity | Reference |
|---|---|---|
| Benzene Disulfonamide | OXPHOS Inhibition | |
| Related Sulfonamides | Cytotoxicity in Cancer Cells |
Materials Science
The compound's unique structure allows it to be utilized in polymer chemistry and materials science:
- Polymer Synthesis : The sulfonyl groups in the compound can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating such sulfonated compounds can improve the performance of thermoplastic elastomers .
Environmental Applications
Due to its potential reactivity and stability, this compound can also be explored for environmental applications:
- Pollutant Degradation : Compounds with similar structures have been investigated for their ability to degrade environmental pollutants through advanced oxidation processes .
Case Study 1: Anticancer Research
In a study focusing on the structure-activity relationship (SAR) of benzene disulfonamides, researchers identified that modifications to the sulfonamide group significantly impacted the potency against pancreatic cancer cells. The lead compound exhibited an IC value of 0.58 μM against UM16 cells .
Case Study 2: Polymer Development
Research on sulfonated polymers revealed that adding sulfonyl groups improved water absorption and mechanical properties. These enhancements are critical for applications in biomedical devices and drug delivery systems .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxyethenylidene linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Analysis
2.2. Key Research Findings
- Electronic Effects: Methyl substituents (e.g., 538-39-6) enhance hydrophobicity and stability in non-polar matrices . Chloro and nitro groups (e.g., 80-07-9; bis(4-nitrophenyl)sulfone) increase reactivity and polarity, making them suitable for electrophilic substitution reactions .
Thermal and Chemical Stability :
Environmental and Safety Considerations :
Biological Activity
Benzene derivatives have garnered attention in various fields of research due to their diverse biological activities. The compound Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is notable for its potential applications in medicinal chemistry and its biological implications. This article delves into the biological activity of this compound, summarizing relevant data, research findings, and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈N₂O₄S₂
- Molecular Weight : 386.47 g/mol
- IUPAC Name : Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-]
- CAS Registry Number : Not specified in the provided sources.
Biological Activity Overview
The biological activity of Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] has been investigated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonyl-containing compounds. For instance:
- Inhibition Studies : Compounds with similar sulfonyl groups have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related sulfonyl derivatives ranged from 0.78 to 3.125 μg/mL against S. aureus .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Anticancer Activity
The anticancer potential of benzene derivatives is also a focus area:
- Cell Line Studies : In vitro studies have indicated that benzene sulfonamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.78 - 3.125 μg/mL | |
| Anticancer | Various Cancer Cell Lines | IC50 values < 10 μM |
Case Studies
Several case studies provide insights into the practical applications and implications of benzene derivatives:
-
Study on Sulfonamide Derivatives :
- A study evaluated the effects of various sulfonamide derivatives on microbial resistance patterns. The findings indicated that modifications in the benzene ring structure significantly influenced biological activity. Compounds with ethoxy groups demonstrated enhanced efficacy against resistant strains .
- Pharmacological Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
